molecular formula C19H21N5O3S2 B2362202 (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1903206-42-7

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2362202
CAS No.: 1903206-42-7
M. Wt: 431.53
InChI Key: UQYJOUKIMIRYLY-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3S2 and its molecular weight is 431.53. The purity is usually 95%.
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Biological Activity

The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone exhibits a range of biological activities due to its complex structure that incorporates imidazole and thiazole moieties. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound can be classified as a hybrid molecule containing both imidazole and thiazole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the diazepane ring and subsequent sulfonylation and acylation steps.

Pharmacological Properties

Research indicates that compounds with similar structural features often display various pharmacological activities:

  • Antimicrobial Activity : Many imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds containing thiazole rings are often evaluated for their anti-inflammatory properties. The presence of the imidazole moiety may enhance these effects by modulating inflammatory pathways .
  • Antitumor Activity : Some studies suggest that thiazole-containing compounds can inhibit tumor cell proliferation, making them potential candidates for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The imidazole ring is known to interact with various receptors, including adrenoceptors. For example, compounds with similar structures have been reported to selectively activate alpha-adrenoceptors, which may contribute to their therapeutic effects .
  • Enzyme Inhibition : The sulfonamide group in the structure is often associated with enzyme inhibition, particularly in pathways related to inflammation and cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : Research has shown that certain imidazole derivatives exhibit potent antimicrobial activity. For example, a study evaluated a series of 2-substituted imidazoles against various bacterial strains, revealing significant inhibitory effects .
    CompoundZone of Inhibition (mm)
    Compound A20
    Compound B15
    Streptomycin (Control)28
  • Antitumor Activity : A recent study highlighted the anticancer potential of thiazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : In vivo models have shown that compounds similar to the target molecule can reduce inflammation in rat models, supporting their use in treating inflammatory diseases .

Properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-22-12-17(20-14-22)29(26,27)24-9-5-8-23(10-11-24)19(25)16-13-28-18(21-16)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYJOUKIMIRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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